molecular formula C12H11ClN2O3 B15046802 ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate

ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate

Cat. No.: B15046802
M. Wt: 266.68 g/mol
InChI Key: DWYHBQTYHNOQMO-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate is a chemical compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group, a hydroxy group, and an ethyl ester group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 1-(4-chlorophenyl)-5-oxo-1H-pyrazole-4-carboxylate.

    Reduction: Formation of ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-methanol.

    Substitution: Formation of 1-(4-methoxyphenyl)-5-hydroxy-1H-pyrazole-4-carboxylate.

Scientific Research Applications

Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate is unique due to the presence of both a hydroxy group and an ethyl ester group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, making it versatile for various chemical reactions and applications.

Properties

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)-3-oxo-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C12H11ClN2O3/c1-2-18-12(17)10-7-14-15(11(10)16)9-5-3-8(13)4-6-9/h3-7,14H,2H2,1H3

InChI Key

DWYHBQTYHNOQMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNN(C1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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